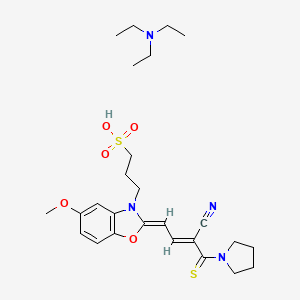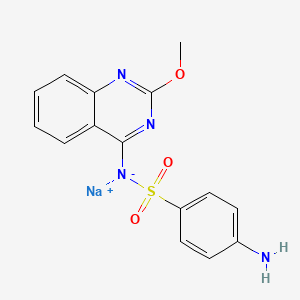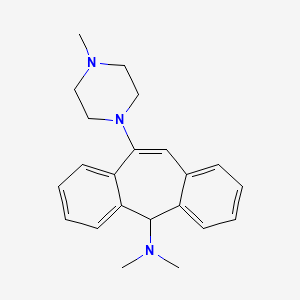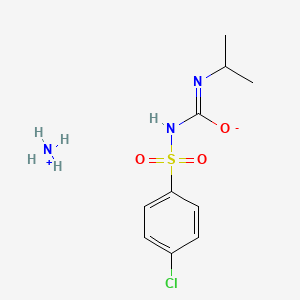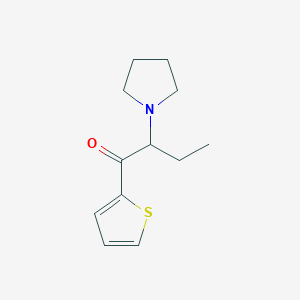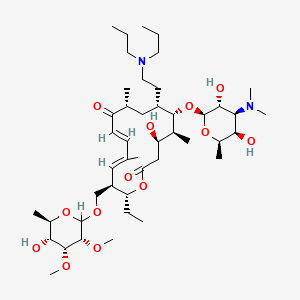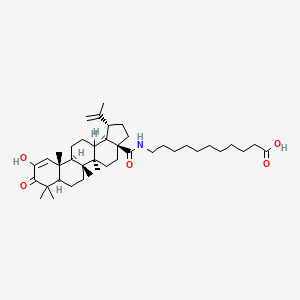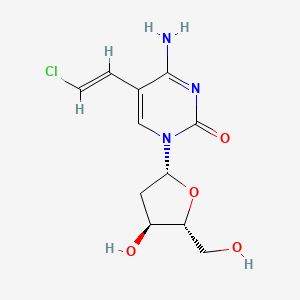
Cvdc, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cvdc, (E)- is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cvdc, (E)- typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the use of chemical vapor deposition (CVD), where precursor gases react at high temperatures to form the desired compound . This method is widely used in the semiconductor industry to produce high-quality thin films .
Industrial Production Methods: In industrial settings, Cvdc, (E)- is often produced using large-scale chemical reactors that allow for the continuous production of the compound. The process involves the careful control of temperature, pressure, and the concentration of reactants to ensure the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cvdc, (E)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: Common reagents used in the reactions involving Cvdc, (E)- include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of Cvdc, (E)- depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions can yield reduced forms of the compound .
Applications De Recherche Scientifique
Cvdc, (E)- has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a precursor for synthesizing other compounds and materials . In biology and medicine, Cvdc, (E)- is studied for its potential therapeutic effects and its role in various biochemical pathways . In industry, the compound is used in the production of high-performance materials and coatings .
Mécanisme D'action
The mechanism of action of Cvdc, (E)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity, leading to various biochemical and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Cvdc, (E)- is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other derivatives of Cvdc and related chemical species that share some structural similarities . Cvdc, (E)- stands out due to its enhanced stability and reactivity, making it more suitable for certain applications .
Propriétés
Numéro CAS |
130598-17-3 |
|---|---|
Formule moléculaire |
C11H14ClN3O4 |
Poids moléculaire |
287.70 g/mol |
Nom IUPAC |
4-amino-5-[(E)-2-chloroethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H14ClN3O4/c12-2-1-6-4-15(11(18)14-10(6)13)9-3-7(17)8(5-16)19-9/h1-2,4,7-9,16-17H,3,5H2,(H2,13,14,18)/b2-1+/t7-,8+,9+/m0/s1 |
Clé InChI |
DCWUQHLHCBQOAM-PIXDULNESA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/Cl)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCl)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







